Cas no 78-95-5 (Chloroacetone)

other name Chloroacetone
Molecular formula C3H5ClO;ClCH2COCH3 Appearance and properties colorless liquid ,Strong pungent smell and tear inducing
Vapor pressure 1.33kPa Flash point:7.0℃
melt spot -44.5℃ Boiling point:120℃ Solubility Energy and alcohol\Mixture of ether and chloroform,dissolve10Phreatic water
dense degree relative density1.16(liquid);3.2(Gas) stability stable
Danger signs 14(Toxicproduct) mainuse to Used as insecticide,Lacrimal agent,It is also used to make drugs, etc
Chloroacetone structure
Chloroacetone structure
Chloroacetone
78-95-5
C3H5ClO
92.5242002010345
MFCD00000936
34145
6571

Chloroacetone Properties

Names and Identifiers

    • Cholroacetone
    • 1-CHLOROPROPAN-2-ONE
    • 1-CHLORO-2-PROPANONE
    • ACETONYL CHLORIDE
    • CHLOROACETONE
    • CHLORO-2-PROPANONE
    • Monochloroacetone
    • MCA
    • 1-chloro-2-ketopropane
    • 1-chloro-2-ketopropane[qr]
    • 1-chloro-2-oxopropane
    • 1-chloro-2-oxopropane[qr]
    • 1-Chloroacetone
    • 1-chloroacetone[qr]
    • 1-Chloropropanone
    • 2-Propanone,1-chloro-
    • 1-chloro-propan-2-one
    • 2-Propanone,1-chloro
    • Chloropropanone
    • Monochloracetone
    • Tonite
    • J-504536
    • chloro-propanone
    • CH3COCH2Cl
    • Monochloroacetone (unstabilized) [Forbidden]
    • chloracetone-
    • Chloracetone
    • chloro-acetone
    • NSC 30673
    • Chloromethyl methyl ketone
    • 60ZTR74268
    • 2-propanona, 1-cloro-
    • NA1695
    • CAS-78-95-5
    • chloroactone
    • Chloroacetone, stabilized [UN1695] [Poison]
    • BRN 0605369
    • isopropanoyl chloride
    • Chloroacetone (unstabilized)
    • HSDB 1070
    • DTXCID101547
    • 3-Chloro-2-propanone
    • STL185549
    • Tox21_200027
    • CHEMBL1231084
    • UN1695
    • EC 201-161-1
    • BBL036265
    • Chloroacetone, stabilized [UN1695] [Poison]
    • UN 1695
    • .alpha.-Chloroacetone
    • cloroacetone
    • NSC30673
    • MFCD00000936
    • Chloroacetone, 95%
    • NCGC00166003-02
    • Chloroacetone (stabilized)
    • AKOS000119650
    • Cloroacetona
    • 1-CHLORO-2-PROPANONE [HSDB]
    • isopropoyl chloride
    • Chloracetone [French]
    • Q425346
    • DTXSID0021547
    • LS-122799
    • EINECS 201-161-1
    • UNII-60ZTR74268
    • 1-Chloro-propane-2-one
    • 1-Chloroacetone #
    • 2-Propanone, 1-chloro-
    • ClCH2COCH3
    • NCGC00166003-01
    • Monochloropropanone
    • 4-01-00-03215 (Beilstein Handbook Reference)
    • Chloroacetone, produced by Wacker Chemie AG, Burghausen, Germany, >=96.0% (GC)
    • A23330
    • WLN: G1V1
    • CHLOROACETONE [MI]
    • CHEBI:47220
    • Acetone, chloro-
    • A-Stoff
    • NSC-30673
    • Monochloroacetone (unstabilized)
    • InChI=1/C3H5ClO/c1-3(5)2-4/h2H2,1H
    • CCRIS 1943
    • chloro acetone
    • NCGC00257581-01
    • Chloroacetone (unstabilized) [Forbidden]
    • alpha-Chloroacetone
    • Chloroacetone, stabilized
    • 78-95-5
    • NS00008819
    • 1-Chloro-2-propanone (ACI)
    • 2-Propanone, chloro- (6CI)
    • Methyl chloromethyl ketone
    • α-Chloroacetone
    • propanone, 1-chloro-
    • +Expand
    • MFCD00000936
    • BULLHNJGPPOUOX-UHFFFAOYSA-N
    • 1S/C3H5ClO/c1-3(5)2-4/h2H2,1H3
    • O=C(CCl)C
    • 605369

Computed Properties

  • 92.00290
  • 0
  • 1
  • 1
  • 92.0028925g/mol
  • 5
  • 42.2
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.6
  • 3
  • 0
  • 17.1Ų

Experimental Properties

  • 0.81420
  • 17.07000
  • 14,2114
  • 1.431-1.433
  • 124 g/L (20 ºC)
  • 119 ºC
  • -44.5 ºC
  • 32 ºC
  • Colorless liquid with strong irritating odor. Tear
  • Stable. Incompatible with strong oxidizing agents, strong bases. May discolour on exposure to light. STENCH.
  • It can be miscible with ethanol, diethyl ether and chloroform, and can be dissolved in 10 times the weight of water
  • Lachrymatory
  • 1.162

Chloroacetone Security Information

  • UC0700000
  • 3
  • 6.1
  • S16-S23-S36/37/39-S45-S60-S61-S38-S28A-S26
  • I
  • I
  • R10; R24/25; R26; R36/37/38; R50/53
  • 6.1
  • T+ T+ N N
  • UN 1695 6.1/PG 1
  • Irritant/Flammable/Toxic/Lachrymatory
  • I
  • R10;R24/25;R26;R36/37/38;R50/53
  • Yes
  • LD50 (14 day) in mice, rats (mg/kg): 127, 100 orally; LC50 (1 hr) in rats (ppm): 262 by inhalation (Sargent)
  • 6.1
  • 8-19

Chloroacetone Customs Data

  • 29147000

Chloroacetone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Water
Reference
Reactions of diazo ketones with activated unsaturated compounds in the presence of gallium trichloride
Novikov, R. A.; Tomilov, Yu. V.; Nefedov, O. M., Russian Chemical Bulletin, 2014, 63(2), 404-408

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Iron nitrate (Fe(NO3)3) nonahydrate ;  6 min, rt
Reference
Selective deprotection of bisulfite addition products by FeCl3.6H2O and Fe(NO3)3.9H2O supported on silica gel under solvent-free conditions
Mohammadpoor-Baltork, Iraj; Khodaei, Mohammad Mehdi; Ahankar, Hamideh, Letters in Organic Chemistry, 2006, 3(11), 872-876

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
A convenient synthesis of 1-chloro-2-alkanones
De Kimpe, Norbert; De Cock, Wim; Schamp, Niceas, Synthesis, 1987, (2), 188-90

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chlorine
1.2 Reagents: Water
Reference
Preparation of monohaloacetones
, Japan, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Thiamin analogs. III. 4-Methyl-5-(hydroxymethyl)thiazole
Buchman, Edwin R.; Sargent, Herbert, Journal of the American Chemical Society, 1945, 67, 400-3

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Hydrogen chloride
Breton, Gary W.; Kropp, Paul J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hypochlorous acid, ethyl ester
Reference
n-Alkyl hypochlorite homolytic chlorination of organic compounds
Zorina, L. N.; Zorin, A. V.; Chanyshev, R. R.; Trifonova, V. N.; Rakhmankulov, D. L., Bashkirskii Khimicheskii Zhurnal, 1999, 6(1), 10-11

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Synthesis of monochloroacetone
Van Atta, Robert E.; Zook, Harry D.; Elving, Philip J., Journal of the American Chemical Society, 1954, 76, 1185-6

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Joint chlorination of 2-bromo-1-alkenes and epichlorohydrin
Aliev, F. Ch.; Mamedov, G. Kh., Azerbaidzhanskii Khimicheskii Zhurnal, 1986, (4), 93-5

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Calcium carbonate ,  Chlorine Solvents: Water
Reference
Chlorination of acetone
Fritsch, Paul, Justus Liebigs Annalen der Chemie, 1894, 279, 310-319

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Carbon ,  Neodymium chloride hexahydrate ;  175 °C; 160 - 190 °C
Reference
New method for preparing 1-chloroacetone
Wang, Fang, Tianjin Huagong, 2010, 24(6), 35-37

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  5 min, 0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  10 min, 0 °C
Reference
Microwave and flow syntheses of Pseudomonas quinolone signal (PQS) and analogues
Hodgkinson, James T.; Galloway, Warren R. J. D.; Saraf, Shreya; Baxendale, Ian R.; Ley, Steven V.; et al, Organic & Biomolecular Chemistry, 2011, 9(1), 57-61

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Carbon ,  Zinc chloride ;  180 °C
Reference
New method for preparing high-purity 1-chloroacetone
Cheng, Xiaoxi; Xu, Lin; Wang, Fang; Sun, Cheng; Ding, Kehong, Guangdong Huagong, 2010, 37(2), 65-66

Chloroacetone Raw materials

Chloroacetone Related Literature